5-Fluoroisatoic anhydride

Übersicht

Beschreibung

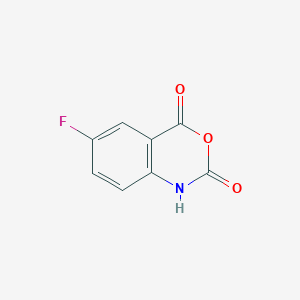

5-Fluoroisatoic anhydride is a chemical compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 g/mol . It is also known by its IUPAC name, 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione . This compound is a derivative of isatoic anhydride, where a fluorine atom is substituted at the 5-position of the aromatic ring. It is primarily used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroisatoic anhydride typically involves the reaction of 5-fluoroisatin with phosgene or triphosgene . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Starting Material: 5-Fluoroisatin

Reagent: Phosgene or triphosgene

Solvent: Anhydrous dichloromethane

Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

The reaction proceeds with the formation of this compound as a white to yellow solid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Multicomponent Reactions with Amines and Aldehydes

5-FIA participates in Castagnoli–Cushman-type reactions, forming heterocyclic scaffolds. For example:

-

Reaction : 5-FIA reacts with aldehydes (e.g., 2-formylbenzoic acid) and amines (e.g., p-toluidine) in acetic acid at 110°C for 1–2 hours, yielding fluorinated 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives .

-

Mechanism :

Table 1: Reaction Optimization for 5-FIA-Based Cyclization

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AcOH | 110 | 1.0 | 85 |

| EtOH | 90 | 2.0 | 45 |

| AcOH–MeCN | 100 | 2.0 | 73 |

Palladium-Catalyzed Isocyanide Insertion

5-FIA undergoes palladium-catalyzed reactions with amines and isocyanides to form 2-amino-3-hydroxyquinazolin-4(3H)-ones :

-

Reaction :

-

Ring-opening of 5-FIA by amines (e.g., O-benzyl hydroxylamine).

-

Isocyanide insertion via Pd(OAc)₂/Ag₂CO₃ catalysis.

-

-

Product : Fluorinated 3-(benzyloxy)-2-aminoquinazolin-4(3H)-one (65% yield), debenzylated to 2-amino-3-hydroxy derivatives (4w) .

-

Mechanism :

Electron-Deficient Anhydride Reactivity

The fluorine substituent enhances electrophilicity, facilitating reactions with nucleophiles:

-

Imine Reactions : 5-FIA reacts with Schiff bases (e.g., imines from non-enolisable aldehydes) to form morpholinone analogs. Electron-donating groups on the imine improve yields .

-

Thiodiacetic Anhydride Analogs : Substitution with sulfur yields 5-oxothiomorpholin-2-carboxylic acids, oxidizable to sulfones .

Table 2: Substituent Effects on 5-FIA Reactivity

Solvent and Catalytic Effects

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Fluoroisatoic anhydride serves as a key reagent in the synthesis of amino acids and peptides. Its ability to acylate amines enables the formation of peptide bonds, which are essential in constructing complex biomolecules. The compound can also be used to synthesize derivatives that exhibit biological activity.

Table 1: Synthesis Applications of this compound

| Application | Description |

|---|---|

| Peptide Synthesis | Acts as an acylating agent for amino acids |

| Amino Acid Derivatives | Facilitates the formation of various amino acid derivatives |

| Organic Reactions | Participates in cycloaddition and other organic transformations |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for drug design and development. It has been involved in synthesizing potential pharmaceutical compounds, particularly those targeting specific biological pathways.

Case Study: Development of EGF-R Inhibitors

A notable application of this compound is its role in designing epidermal growth factor receptor (EGF-R) inhibitors. Researchers employed scaffold morphing techniques to modify existing structures into more potent inhibitors. The incorporation of the 5-fluoroisatoic moiety enhanced binding affinity and selectivity towards EGF-R, demonstrating its utility in targeted cancer therapies .

Radiochemistry

Recent developments have highlighted the use of this compound in radiochemistry, particularly for positron emission tomography (PET) imaging. The compound can be modified to create radiolabeled analogs that serve as tracers for imaging studies.

Table 2: Radiochemical Applications

| Application | Description |

|---|---|

| PET Imaging | Used to synthesize radiolabeled compounds for imaging |

| Selective Radiolabeling | Enables site-selective labeling of peptides and proteins |

Case Study: Development of PSMA Ligands

Research demonstrated the successful application of this compound derivatives as prosthetic groups for radiofluorination. These compounds were conjugated with various amines to produce PSMA ligands, which showed promising results in preclinical imaging studies . The ability to selectively label amino groups facilitated the development of high-contrast imaging agents for prostate cancer detection.

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, where it acts as a reactive building block for creating conjugates with biomolecules. This application is crucial for developing targeted delivery systems in drug therapy.

Wirkmechanismus

The mechanism of action of 5-Fluoroisatoic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluoroisatin: The precursor to 5-Fluoroisatoic anhydride, with similar reactivity but lacking the anhydride functionality.

Isatoic Anhydride: The non-fluorinated analog, used in similar synthetic applications but with different reactivity due to the absence of the fluorine atom.

6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione: Another fluorinated derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated analogs. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the fluorine atom can enhance biological activity and metabolic stability .

Biologische Aktivität

5-Fluoroisatoic anhydride, a derivative of isatin, has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial, antiviral, and DNA protective properties, supported by data tables and relevant case studies.

This compound has the molecular formula and a molecular weight of 165.12 g/mol. Its structure includes a fluorine atom which enhances its biological activity compared to non-fluorinated analogs .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated several derivatives, including thiosemicarbazones, revealing that compounds derived from this compound showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 15 |

| Compound 2 | Escherichia coli | 18 |

| Compound 3 | Pseudomonas aeruginosa | 12 |

| Compound 4 | Bacillus subtilis | 20 |

The results indicate that Compound 4 exhibited the highest antibacterial activity, particularly effective against Bacillus subtilis, suggesting that structural modifications can lead to enhanced efficacy .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential as an antiviral agent. A study focused on its effects against Venezuelan equine encephalitis virus (VEEV), reporting an effective concentration (EC50) of without observable cytotoxicity (CC50 > ). This highlights its potential as a lead compound for developing antiviral therapies .

DNA Protection Activity

The DNA protective capabilities of this compound were assessed through experiments designed to measure its effectiveness against hydroxyl radical-induced damage. The results indicated that certain derivatives provided substantial protection to DNA:

Table 2: DNA Protection Activity of Compounds

| Compound | DNA Protection (%) |

|---|---|

| Compound 1 | 40% |

| Compound 2 | 46.8% |

| Compound 3 | 54% |

| Compound 4 | 60% |

Compound 4 demonstrated the highest protective effect at 60% , suggesting that the presence of specific functional groups may enhance its binding affinity to DNA and protect it from oxidative damage .

Case Studies and Research Findings

A series of studies have been conducted to explore the structure-activity relationship (SAR) of various derivatives of isatin and their biological activities. For instance, one study emphasized the importance of metal ion coordination in enhancing antimicrobial effects . Another highlighted the role of fluorine in improving pharmacological profiles compared to their non-fluorinated counterparts .

Eigenschaften

IUPAC Name |

6-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKGOWGNYKVYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302241 | |

| Record name | 5-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-69-7 | |

| Record name | 321-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.